molecular formula C14H16N4OS B14971615 N-(5,6-dihydrothiazolo[2,3-c][1,2,4]triazol-3-yl)-4-phenylbutanamide

N-(5,6-dihydrothiazolo[2,3-c][1,2,4]triazol-3-yl)-4-phenylbutanamide

Cat. No.: B14971615
M. Wt: 288.37 g/mol
InChI Key: VFUWAHUHAFPOSG-UHFFFAOYSA-N
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Description

4-PHENYL-N-{5H,6H-[1,2,4]TRIAZOLO[3,4-B][1,3]THIAZOL-3-YL}BUTANAMIDE is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon

Preparation Methods

The synthesis of 4-PHENYL-N-{5H,6H-[1,2,4]TRIAZOLO[3,4-B][1,3]THIAZOL-3-YL}BUTANAMIDE involves several steps. One common synthetic route includes the reaction of 4-amino-5-mercapto-1,2,4-triazole with phenacyl bromide in the presence of a base such as triethylamine. This reaction forms an intermediate, which then undergoes cyclization to yield the desired triazolothiadiazine derivative . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

4-PHENYL-N-{5H,6H-[1,2,4]TRIAZOLO[3,4-B][1,3]THIAZOL-3-YL}BUTANAMIDE undergoes various chemical reactions, including:

Scientific Research Applications

4-PHENYL-N-{5H,6H-[1,2,4]TRIAZOLO[3,4-B][1,3]THIAZOL-3-YL}BUTANAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-PHENYL-N-{5H,6H-[1,2,4]TRIAZOLO[3,4-B][1,3]THIAZOL-3-YL}BUTANAMIDE involves its interaction with specific molecular targets. For instance, it can inhibit enzymes like carbonic anhydrase and cholinesterase, which play crucial roles in various physiological processes. The compound’s ability to form hydrogen bonds with target receptors enhances its binding affinity and specificity . This interaction disrupts the normal function of the enzymes, leading to therapeutic effects such as antimicrobial or anticancer activities.

Comparison with Similar Compounds

4-PHENYL-N-{5H,6H-[1,2,4]TRIAZOLO[3,4-B][1,3]THIAZOL-3-YL}BUTANAMIDE can be compared with other similar compounds, such as:

The uniqueness of 4-PHENYL-N-{5H,6H-[1,2,4]TRIAZOLO[3,4-B][1,3]THIAZOL-3-YL}BUTANAMIDE lies in its hybrid structure, which combines the pharmacophoric features of both triazole and thiadiazine rings, enhancing its potential as a versatile therapeutic agent.

Properties

Molecular Formula

C14H16N4OS

Molecular Weight

288.37 g/mol

IUPAC Name

N-(5,6-dihydro-[1,3]thiazolo[2,3-c][1,2,4]triazol-3-yl)-4-phenylbutanamide

InChI

InChI=1S/C14H16N4OS/c19-12(8-4-7-11-5-2-1-3-6-11)15-13-16-17-14-18(13)9-10-20-14/h1-3,5-6H,4,7-10H2,(H,15,16,19)

InChI Key

VFUWAHUHAFPOSG-UHFFFAOYSA-N

Canonical SMILES

C1CSC2=NN=C(N21)NC(=O)CCCC3=CC=CC=C3

Origin of Product

United States

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